![molecular formula C7H9NO B1398668 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile CAS No. 1370705-39-7](/img/structure/B1398668.png)
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Overview
Description
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile is a chemical compound with the molecular formula C8H9NO . It is a bicyclic compound containing five carbon atoms in a unique ring structure .
Synthesis Analysis
The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes involves a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This reaction involves radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals . Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .Molecular Structure Analysis
The molecular structure of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile consists of a bicyclic framework with a hydroxymethyl group attached to one of the bridgehead carbons and a carbonitrile group attached to the other .Scientific Research Applications
Pharmaceutical Synthesis
This compound is used in the synthesis of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals due to its broad substrate scope and functional group tolerance .
Bioisosteres for Medicinal Chemistry
It serves as an important bioisostere for biaryl scaffolds, which are widely present in complex pharmaceutical molecules .
Synthetic Organic Chemistry
The compound is utilized for the direct installation of an azido group, which is a versatile synthetic handle for the bicyclo[1.1.1]pentane framework .
Future Directions
The future directions for research on 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile and related compounds could involve further exploration of their synthesis, properties, and potential applications . The use of these compounds as bioisosteres in drug discovery is a particularly promising area of research .
properties
IUPAC Name |
3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-4-6-1-7(2-6,3-6)5-9/h9H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMZHMYZIPFSKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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